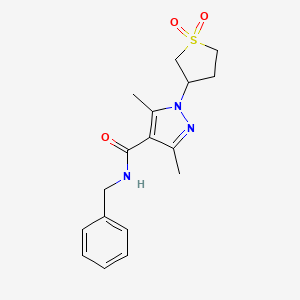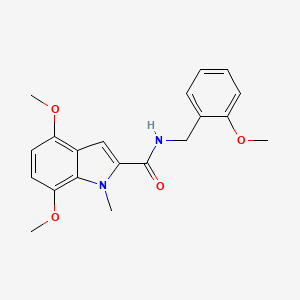![molecular formula C20H18N6O3 B10991864 3-(4-hydroxyquinazolin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991864.png)
3-(4-hydroxyquinazolin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that features a triazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the quinazolinone moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide include other triazole and quinazolinone derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide apart is its unique combination of the triazole and quinazolinone moieties. This combination can confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N6O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H18N6O3/c1-29-15-9-5-3-7-13(15)18-24-20(26-25-18)23-17(27)11-10-16-21-14-8-4-2-6-12(14)19(28)22-16/h2-9H,10-11H2,1H3,(H,21,22,28)(H2,23,24,25,26,27) |
InChI Key |
DMQKQUZCHBXBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10991786.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10991790.png)
![N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10991801.png)
![methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10991814.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B10991822.png)
![7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10991830.png)


![Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B10991866.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10991868.png)
![N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991881.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B10991889.png)
![ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10991895.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991901.png)
